Hydrolytic Stability: TBDMS Ethers Exhibit 10⁴-Fold Greater Base Stability Than TMS Ethers
The tert-butyldimethylsilyloxy (TBDMS-OR) protecting group exhibits approximately 10⁴-fold greater hydrolytic stability compared to trimethylsilyl (TMS) ethers under alkaline conditions [1][2]. This stability differential enables TBDMS-protected intermediates to survive aqueous workup and basic reaction conditions where TMS ethers would undergo premature cleavage. In acidic media, the relative stability difference is even more pronounced, with TBDMS ethers showing approximately 20,000-fold greater stability than TMS ethers (relative rate scale: TMS = 1, TES = 64, TBS = 20,000) [3].
| Evidence Dimension | Hydrolytic stability (alkaline conditions) |
|---|---|
| Target Compound Data | Relative stability factor: ~10⁴ |
| Comparator Or Baseline | TMS ether (relative stability factor = 1) |
| Quantified Difference | 10,000-fold greater stability |
| Conditions | Aqueous base, room temperature; class-level inference from silyl ether stability hierarchy |
Why This Matters
For multi-step synthesis requiring aqueous workup or basic reaction conditions, TBDMS-H provides viable intermediate stability where TMS-based protection would fail due to premature hydrolysis.
- [1] Organic Chemistry Portal. tert-Butyldimethylsilyl ethers. 'The tert-butyldimethylsilyloxy group is ca. 10⁴ times more hydrolytically stable.' View Source
- [2] Chemhui. TBDMS-OR Ethers. '碱性水解时的稳定性约为三甲基硅醚的10⁴倍.' View Source
- [3] Silyl Ether. Wikipedia. Relative stability: TMS(1) < TES(64) < TBS(20,000) < TIPS(700,000) < TBDPS(5,000,000). View Source
